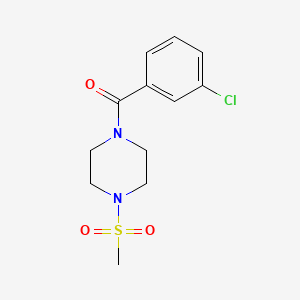

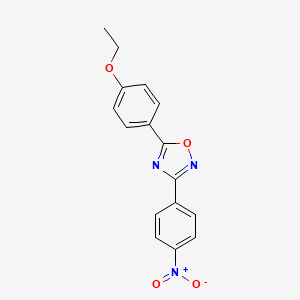

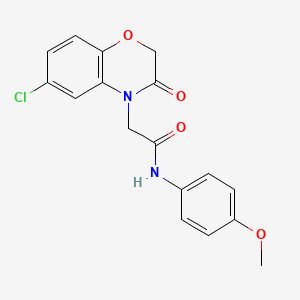

N-(4-methylphenyl)-2-quinolinecarbothioamide

Vue d'ensemble

Description

N-(4-methylphenyl)-2-quinolinecarbothioamide, also known as 4-Methyl-2-(phenylthio)quinoline-3-carboxamide or TQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. TQ belongs to the class of quinoline-based compounds, which have been shown to possess various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.

Mécanisme D'action

The exact mechanism of action of TQ is not fully understood. However, it has been suggested that TQ exerts its biological activities through various mechanisms, including inhibition of DNA synthesis, induction of apoptosis, inhibition of cell proliferation, and modulation of signaling pathways. TQ has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which could explain its cytotoxic effects on cancer cells. TQ has also been shown to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. TQ has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation and immune response, which could explain its anti-inflammatory effects.

Biochemical and Physiological Effects

TQ has been shown to possess various biochemical and physiological effects. TQ has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, α-glucosidase, and tyrosinase. TQ has also been shown to increase the activity of antioxidant enzymes, including superoxide dismutase (SOD) and catalase. TQ has been shown to modulate the levels of various cytokines and chemokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). TQ has been shown to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation, which could explain its antioxidant effects.

Avantages Et Limitations Des Expériences En Laboratoire

TQ has several advantages for lab experiments. TQ is a stable and easily synthesizable compound, which makes it readily available for research purposes. TQ has been extensively studied for its potential therapeutic applications, which could provide a basis for further research. TQ has been shown to possess various biological activities, which could be useful in the development of new drugs. However, there are also limitations to using TQ in lab experiments. TQ has been shown to have low solubility in water, which could limit its bioavailability. TQ has also been shown to have low stability in acidic conditions, which could affect its biological activity.

Orientations Futures

There are several future directions for research on TQ. TQ has been shown to possess various biological activities, which could be useful in the development of new drugs. Further studies are needed to elucidate the exact mechanism of action of TQ and its potential therapeutic applications. TQ could be further studied for its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases. TQ could also be further studied for its potential use in combination with other drugs to enhance their therapeutic efficacy. Finally, TQ could be further studied for its potential use in the development of new drug delivery systems to improve its bioavailability and stability.

Méthodes De Synthèse

TQ can be synthesized by reacting 4-methylbenzene-1,2-diamine with 2-chloro-3-formylquinoline in the presence of thiosemicarbazide. The reaction leads to the formation of TQ as a yellow crystalline solid with a melting point of 247-249°C. The purity of TQ can be improved by recrystallization from ethanol or ethyl acetate.

Applications De Recherche Scientifique

TQ has been extensively studied for its potential therapeutic applications. It has been shown to possess various biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. TQ has been tested against a wide range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Candida albicans. TQ has also been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. TQ has been investigated for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory and oxidative stress-related diseases.

Propriétés

IUPAC Name |

N-(4-methylphenyl)quinoline-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2S/c1-12-6-9-14(10-7-12)18-17(20)16-11-8-13-4-2-3-5-15(13)19-16/h2-11H,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOBJRHPTOYUBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)C2=NC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358310 | |

| Record name | 2-Quinolinecarbothioamide, N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolinecarbothioamide, N-(4-methylphenyl)- | |

CAS RN |

96450-23-6 | |

| Record name | 2-Quinolinecarbothioamide, N-(4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(3-cyclohexylpropanoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5722744.png)

![{[5-(3,4-dimethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5722760.png)

![1-[3-(trifluoromethyl)benzyl]azepane](/img/structure/B5722765.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-methylglycinamide](/img/structure/B5722817.png)